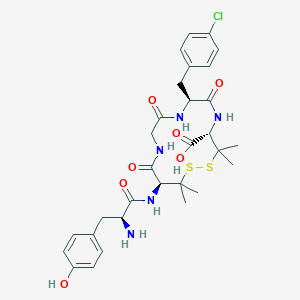

Enkephalin, pen(2,5)-4-chloro-phe(4)-

Descripción general

Descripción

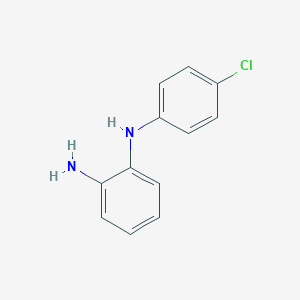

Enkephalin, pen(2,5)-4-chloro-phe(4)- is a bioactive chemical . It is a selective agonist at the δ opioid receptor . The amino acid sequence is Tyr-D-Pen-Gly-p-Chloro-Phe-D-Pen with a disulfide bridge between 2-5 .

Synthesis Analysis

The synthesis of this compound involves modification by halogenation at the Phe4 residue . This modification was undertaken to improve the pharmacological characteristics of the delta-selective, cyclic peptide [D-Pen2, D-Pen5]enkephalin (DPDPE) .Molecular Structure Analysis

The molecular weight of Enkephalin, pen(2,5)-4-chloro-phe(4)- is 647.81 . Its chemical formula is C30H41N5O7S2 . The SMILES string representation is CC1©SSC©©C@@HC@@HCc2ccc(O)cc2)C(=O)NCC(=O)NC@@Hcc3)C(=O)N[C@H]1C(O)=O .Physical And Chemical Properties Analysis

The compound has a peptide content of approximately 70% . It is stored at a temperature of -20°C . More specific physical and chemical properties are not mentioned in the search results.Aplicaciones Científicas De Investigación

Opioid Growth Factor Derivatives in Cancer and Pain Management

One significant area of research involves the opioid growth factor (OGF), chemically known as Met-enkephalin, and its derivatives. OGF exhibits antitumor, analgesic, and immune-boosting properties. Clinical trials have demonstrated OGF therapy's safety and efficacy, either alone or combined with standard chemotherapies, in reducing tumor size without toxicity. This therapy opens new avenues for developing novel, non-toxic anticancer drugs endowed with analgesic activity (Budka et al., 2020).

Mass Spectrometry Standard and Instrumentation Calibration

Leucine enkephalin, closely related to Met-enkephalin, serves as a mass spectrometry standard due to its well-understood fragmentation mechanism. Its use facilitates testing new methodologies or instrument tuning. This peptide's detailed study offers insights into mass spectrometric fragmentation processes, aiding in the accurate calibration and improvement of mass spectrometry techniques (Sztáray et al., 2011).

Enkephalin's Role in Substance Use Disorders

Research indicates that enkephalins, endogenous opioid peptides, play a pivotal role in modulating neurotransmission within the reward pathway, influencing drug-taking and seeking behaviors. This highlights the potential of targeting enkephalinergic systems for developing treatments for substance use disorders (SUDs), underscoring the complex interplay between enkephalins and SUDs (Rysztak & Jutkiewicz, 2022).

Biphalin Analogues and Opioid Receptor Interaction

Biphalin, a dimeric structure based on enkephalin derivatives, demonstrates enhanced antinociceptive activity and binding affinity for μ and δ opioid receptors. Its unique structure contributes to a high analgesic potency, offering a promising basis for developing new analgesics with reduced dependency risks (Feliciani et al., 2012).

Dual Enkephalinase Inhibitors in Chronic Pain Management

Dual enkephalinase inhibitors (DENKIs) represent a novel approach in pain management, enhancing endogenous opioid ligands' effects by inhibiting their degradation. This mechanism offers a potentially safer alternative to traditional opioids for chronic pain management, with fewer adverse effects (Southerland et al., 2021).

Direcciones Futuras

The use of Enkephalin, pen(2,5)-4-chloro-phe(4)- and similar compounds in pain management is a topic of ongoing research . Dual enkephalinase inhibitors (DENKIs), which prevent the degradation of endogenous opioid ligands like enkephalins, can provide analgesia with fewer adverse effects than nonendogenous opioids . This suggests potential future directions for the development of new pain medications.

Propiedades

IUPAC Name |

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-[(4-chlorophenyl)methyl]-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38ClN5O7S2/c1-29(2)23(35-25(39)20(32)13-16-7-11-19(37)12-8-16)27(41)33-15-22(38)34-21(14-17-5-9-18(31)10-6-17)26(40)36-24(28(42)43)30(3,4)45-44-29/h5-12,20-21,23-24,37H,13-15,32H2,1-4H3,(H,33,41)(H,34,38)(H,35,39)(H,36,40)(H,42,43)/t20-,21-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVUYFFDQHWCTJ-WMIMKTLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)C(CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=C(C=C2)Cl)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38ClN5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153634 | |

| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enkephalin, pen(2,5)-4-chloro-phe(4)- | |

CAS RN |

122507-47-5 | |

| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122507475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin, pen(2,5)-4-chloro-phe(4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)

![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)